molecular formula C10H13FO2 B14182264 1-(3-Fluorophenyl)butane-1,4-diol CAS No. 874904-54-8

1-(3-Fluorophenyl)butane-1,4-diol

Katalognummer: B14182264
CAS-Nummer: 874904-54-8
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: IINKVEORTXTOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)butane-1,4-diol is an organic compound with the molecular formula C10H13FO2. It contains a fluorophenyl group attached to a butane-1,4-diol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with butane-1,4-diol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorophenyl)butane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)butane-1,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, influencing their activity. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Fluorophenyl)butane-1,4-diol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This positional difference can result in distinct properties and applications compared to its analogs .

Eigenschaften

CAS-Nummer

874904-54-8

Molekularformel

C10H13FO2

Molekulargewicht

184.21 g/mol

IUPAC-Name

1-(3-fluorophenyl)butane-1,4-diol

InChI

InChI=1S/C10H13FO2/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7,10,12-13H,2,5-6H2

InChI-Schlüssel

IINKVEORTXTOIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(CCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.